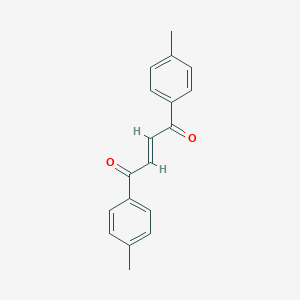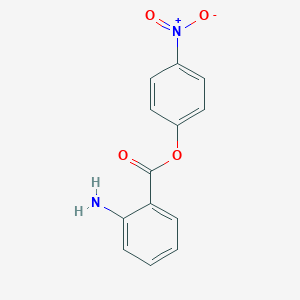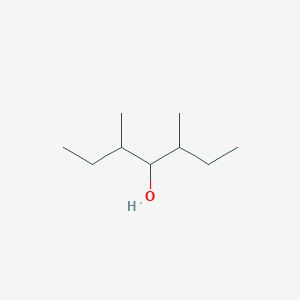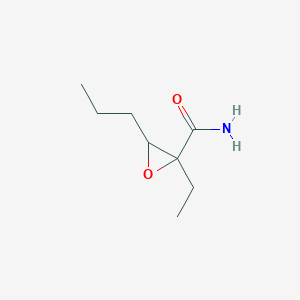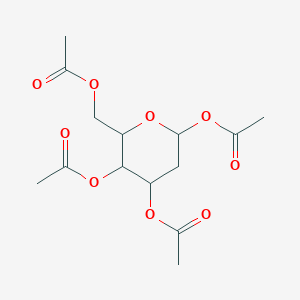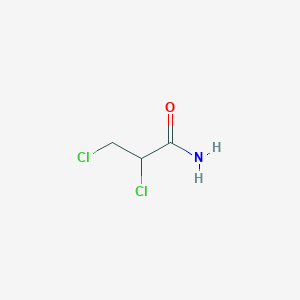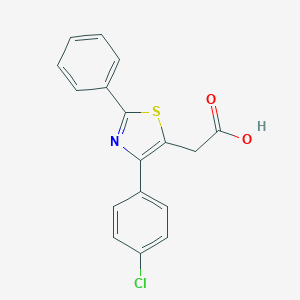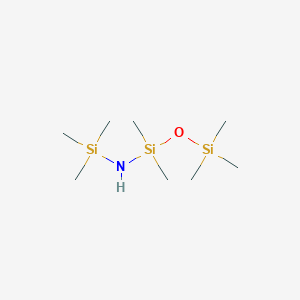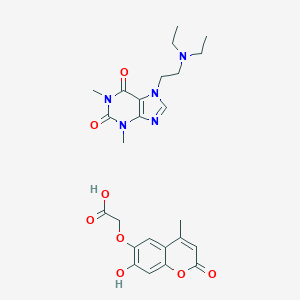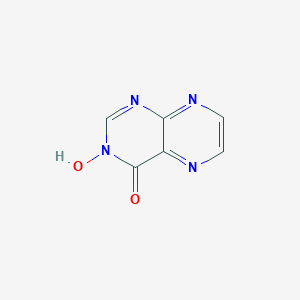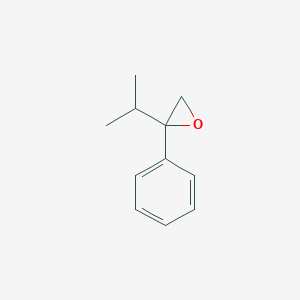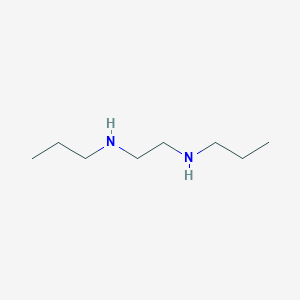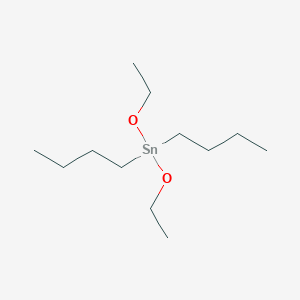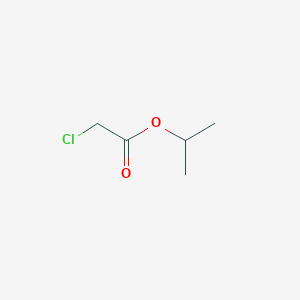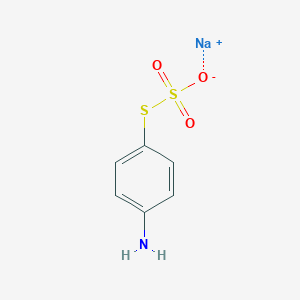
Thiosulfuric acid (H2S2O3), S-(4-aminophenyl) ester, sodium salt (1:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiosulfuric acid (H2S2O3), S-(4-aminophenyl) ester, sodium salt (1:1) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as sodium thiosulfate pentahydrate and has a molecular weight of 248.18 g/mol.
作用机制
The mechanism of action of thiosulfuric acid (H2S2O3), S-(4-aminophenyl) ester, sodium salt (1:1) involves the formation of thiocyanate ions in the presence of cyanide ions. Thiocyanate ions are less toxic and can be excreted from the body, thus reducing the toxicity of cyanide.
生化和生理效应
Thiosulfuric acid (H2S2O3), S-(4-aminophenyl) ester, sodium salt (1:1) has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help in reducing oxidative stress in the body. It has also been found to have anti-inflammatory properties, which can help in reducing inflammation in the body.
实验室实验的优点和局限性
Thiosulfuric acid (H2S2O3), S-(4-aminophenyl) ester, sodium salt (1:1) has several advantages for lab experiments. It is easy to synthesize and is readily available. It is also stable under normal laboratory conditions. However, it has some limitations, such as its limited solubility in organic solvents.
未来方向
There are several future directions for the study of thiosulfuric acid (H2S2O3), S-(4-aminophenyl) ester, sodium salt (1:1). One potential application is in the treatment of cancer, as it has been found to have anticancer properties. Another potential application is in the treatment of cardiovascular diseases, as it has been found to have cardioprotective effects. Further research is needed to explore these potential applications and to determine the optimal conditions for their use.
Conclusion:
Thiosulfuric acid (H2S2O3), S-(4-aminophenyl) ester, sodium salt (1:1) is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential applications and to determine the optimal conditions for its use.
合成方法
The synthesis of thiosulfuric acid (H2S2O3), S-(4-aminophenyl) ester, sodium salt (1:1) involves the reaction of sodium thiosulfate with p-phenylenediamine. The reaction is carried out in an aqueous medium under controlled conditions of temperature and pressure. The product obtained is a white crystalline powder that is soluble in water.
科学研究应用
Thiosulfuric acid (H2S2O3), S-(4-aminophenyl) ester, sodium salt (1:1) has been extensively studied for its potential applications in various fields of scientific research. It has been found to be useful in the treatment of cyanide poisoning, as it can react with cyanide ions to form thiocyanate, which is less toxic and can be excreted from the body.
属性
CAS 编号 |
17304-59-5 |
|---|---|
产品名称 |
Thiosulfuric acid (H2S2O3), S-(4-aminophenyl) ester, sodium salt (1:1) |
分子式 |
C6H6NNaO3S2 |
分子量 |
227.2 g/mol |
IUPAC 名称 |
sodium;1-amino-4-sulfonatosulfanylbenzene |
InChI |
InChI=1S/C6H7NO3S2.Na/c7-5-1-3-6(4-2-5)11-12(8,9)10;/h1-4H,7H2,(H,8,9,10);/q;+1/p-1 |
InChI 键 |
PRWLAEOXRFSMAZ-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1N)SS(=O)(=O)[O-].[Na+] |
规范 SMILES |
C1=CC(=CC=C1N)SS(=O)(=O)[O-].[Na+] |
其他 CAS 编号 |
17304-59-5 |
同义词 |
Thiosulfuric acid S-(4-aminophenyl)O-sodium salt |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



